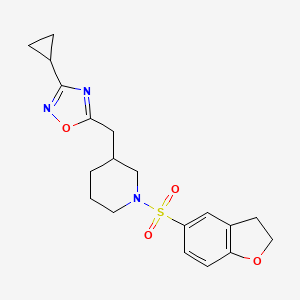
3-Cyclopropyl-5-((1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropyl-5-((1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C19H23N3O4S and its molecular weight is 389.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-Cyclopropyl-5-((1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole is a novel synthetic molecule that incorporates a 1,2,4-oxadiazole ring, which has been widely studied for its diverse biological activities. This article aims to summarize the biological activity of this compound based on existing literature, including its antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.
Chemical Structure
The molecular formula of the compound is C18H20N4O3S, and its structure includes:
- A cyclopropyl group
- A piperidine moiety
- A sulfonyl group attached to a 2,3-dihydrobenzofuran
Antimicrobial Activity
Research has shown that derivatives of the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. For instance:
- Compounds containing the oxadiazole scaffold have demonstrated activity against various bacteria and fungi. Studies indicate that certain oxadiazole derivatives can inhibit the growth of Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
| Compound | Activity | Reference |
|---|---|---|
| 1 | Antibacterial against S. aureus | |
| 2 | Antifungal against Candida albicans | |
| 3 | Antitubercular against Mycobacterium tuberculosis |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively documented. For example:
- The compound has shown promising results in inhibiting cancer cell lines such as HT-29 (colon cancer) and MCF-7 (breast cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HT-29 | 15 | Apoptosis induction |
| MCF-7 | 20 | Cell cycle arrest |
Anti-inflammatory Properties
Compounds similar to 3-Cyclopropyl-5-(...) have been reported to possess anti-inflammatory effects. These effects are often attributed to the inhibition of pro-inflammatory cytokines and pathways such as NF-kB signaling .
Neuroprotective Effects
Recent studies have indicated that oxadiazole derivatives may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases:
- Research indicates that certain derivatives can protect neuronal cells from oxidative stress-induced apoptosis, suggesting their utility in conditions like Alzheimer's disease .
Case Studies
- Antimicrobial Efficacy : A study by Dhumal et al. (2016) evaluated a series of oxadiazole derivatives for their antibacterial activity. The most potent compounds were found to inhibit bacterial growth effectively and showed favorable binding affinities in molecular docking studies.
- Anticancer Activity : In a comparative study on various oxadiazole derivatives, compounds similar to 3-Cyclopropyl... were tested against different cancer cell lines. The results indicated a significant reduction in cell viability at low concentrations.
Propiedades
IUPAC Name |
3-cyclopropyl-5-[[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-3-yl]methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c23-27(24,16-5-6-17-15(11-16)7-9-25-17)22-8-1-2-13(12-22)10-18-20-19(21-26-18)14-3-4-14/h5-6,11,13-14H,1-4,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHPCXFUQHBXFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCC3)CC4=NC(=NO4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














